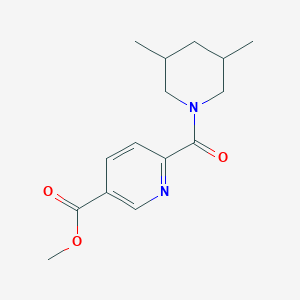
1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific enzyme called soluble guanylate cyclase (sGC), which is a key regulator of the cardiovascular system.
Wirkmechanismus
1-(Cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea inhibits 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea by binding to the heme group of the enzyme, which is essential for its activity. This binding prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the cardiovascular system. The inhibition of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea leads to a decrease in cGMP levels, resulting in vasodilation and reduced blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea are mainly related to its inhibition of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary arterial hypertension and heart failure. It also has anti-inflammatory and anti-proliferative effects in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea for lab experiments is its potency as an 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea inhibitor. This allows for the study of the role of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea in various biological processes. However, its low solubility in water and limited stability in solution can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea. One area of interest is the development of more stable and soluble analogs of the compound for use in clinical trials. Another area of research is the investigation of its potential use in other diseases, such as diabetes and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanisms underlying its anti-inflammatory and anti-proliferative effects in cancer cells.
Synthesemethoden
The synthesis of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea involves the reaction of cyclopropylmethylamine with 2,3-dihydro-1H-inden-1-one to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the desired product. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
The discovery of 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea as a potent 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea inhibitor has opened up new avenues for scientific research. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as pulmonary arterial hypertension, heart failure, and ischemic heart disease. It has also been investigated for its potential use in cancer treatment, as 1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea is known to play a role in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(15-9-10-5-6-10)16-13-8-7-11-3-1-2-4-12(11)13/h1-4,10,13H,5-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLNATMITDWSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
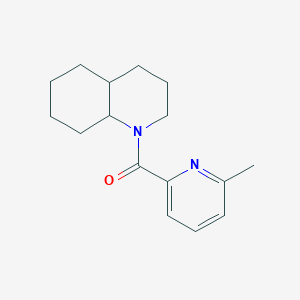
![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
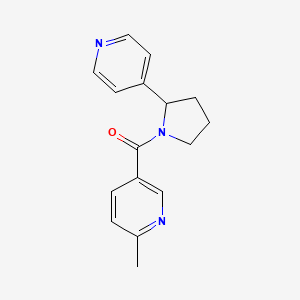
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

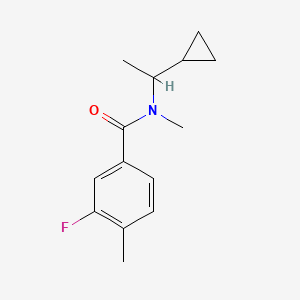
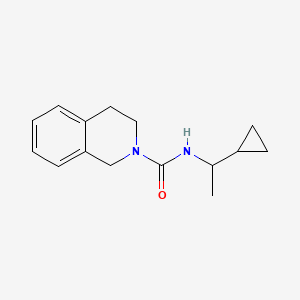
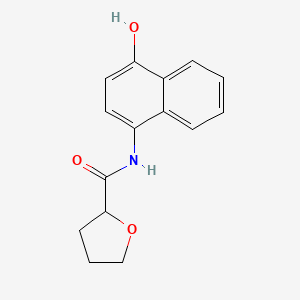
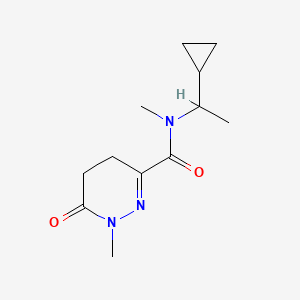
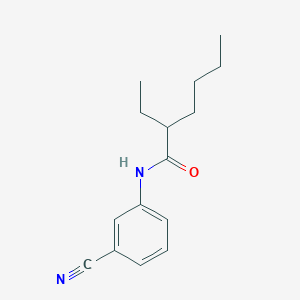
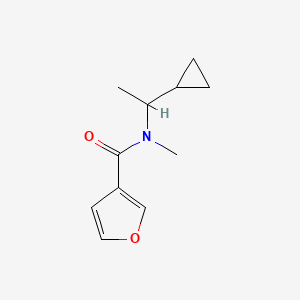
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
